molecular formula C23H17ClN4O2S B3925379 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol

4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol

Cat. No.: B3925379
M. Wt: 448.9 g/mol
InChI Key: PCAZKHLYCAMLFM-UHFFFAOYSA-N
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Description

4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine ring, and a phenol group attached to the triazino ring. The presence of a chlorobenzylsulfanyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the triazino-benzoxazepine core can interact with enzymes and receptors. The chlorobenzylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol include:

    2-bromo-4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol: This compound has a bromine atom instead of a hydrogen atom at the 2-position of the phenol ring.

    4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}-2,6-diiodophenol: This compound has iodine atoms at the 2 and 6 positions of the phenol ring.

These similar compounds share the same core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

IUPAC Name

4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c24-18-7-3-1-5-15(18)13-31-23-26-22-20(27-28-23)17-6-2-4-8-19(17)25-21(30-22)14-9-11-16(29)12-10-14/h1-12,21,25,29H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAZKHLYCAMLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)O)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol
Reactant of Route 2
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol
Reactant of Route 3
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol
Reactant of Route 4
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol
Reactant of Route 5
Reactant of Route 5
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol
Reactant of Route 6
Reactant of Route 6
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenol

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